molecular formula C10H7NO4 B2438368 2,8-Dihydroxy-quinoline-6-carboxylic acid CAS No. 2044703-17-3

2,8-Dihydroxy-quinoline-6-carboxylic acid

Cat. No.: B2438368
CAS No.: 2044703-17-3
M. Wt: 205.169
InChI Key: YEBVFFWDIHUQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dihydroxy-quinoline-6-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline core with hydroxyl groups at the 2nd and 8th positions and a carboxylic acid group at the 6th position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,8-Dihydroxy-quinoline-6-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that this compound may play a role in modulating metabolic processes.

Cellular Effects

The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by affecting metabolic pathways. For example, it has been reported to inhibit gluconeogenesis in perfused livers , which could have significant effects on cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes

Metabolic Pathways

This compound is believed to be involved in certain metabolic pathways. For instance, it has been reported to inhibit the oxidation of various substrates in rat liver mitochondria , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-quinoline-6-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dihydroxy-quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, acid chlorides, and bases.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters, ethers, amides.

Comparison with Similar Compounds

Uniqueness: 2,8-Dihydroxy-quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual hydroxyl groups and carboxylic acid functionality make it versatile for various chemical modifications and applications .

Properties

IUPAC Name

8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBVFFWDIHUQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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